Methyl 17-Hydroxyheptadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 17-hydroxyheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531632 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94036-00-7 | |
| Record name | Methyl 17-hydroxyheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution in Biological Systems
Detection and Isolation from Microbial Sources
This compound is recognized as a substrate for certain microbial enzymes. For instance, it is a known substrate for lactonizing lipase (B570770) from Pseudomonas nov. sp. 109, an enzyme that catalyzes the synthesis of lactones. caymanchem.comglpbio.com
The analysis of fatty acid methyl esters is a common method for characterizing bacterial cultures. nih.gov While a wide range of fatty acid methyl esters are found in bacteria, the presence of specific odd-chain and hydroxy fatty acids can be indicative of particular microbial populations. nih.govgcms.cz For example, various hydroxy fatty acid methyl esters, including 3-hydroxyheptadecanoic acid methyl ester, have been identified in the fatty acid profiles of bacteria. gcms.cz The parent acid, heptadecanoic acid, is used as an internal standard for quantifying fatty acids in samples like human plasma and is considered a biomarker for dairy fat intake. atamankimya.com
Integration into Complex Lipids in Eukaryotic Organisms
Methyl 17-hydroxyheptadecanoate can be a component of more complex lipids, particularly in marine life.
Cerebrosides are a class of glycosphingolipids found in cell membranes. mdpi.com Studies on marine organisms have revealed the presence of diverse cerebroside structures. Through methanolysis of these complex lipids, the constituent fatty acid methyl esters can be identified. In some cases, methyl 2-hydroxyheptadecanoate has been identified as a component of cerebrosides isolated from marine organisms like the starfish Ceramaster patagonicus and the sea cucumber Holothuria spinifera. mdpi.commdpi.com For instance, in a study of Holothuria spinifera, LC-HRESIMS analysis of the fatty acid methyl esters from a cerebroside mixture showed a molecular ion peak corresponding to the molecular formula of methyl-2-hydroxyheptadecanoate. mdpi.com Similarly, research on Ceramaster patagonicus identified methyl 2-hydroxyheptadecanoate as a fatty acid residue in a new cerebroside. mdpi.com
Presence as a Metabolically Derived Compound in Diverse Biological Matrices
The parent fatty acid, 17-hydroxyheptadecanoic acid, is an omega-hydroxy fatty acid. The process of omega-oxidation is a metabolic pathway for fatty acids. caymanchem.com While less common than beta-oxidation, it plays a role in the metabolism of fatty acids, particularly very long-chain fatty acids. caymanchem.com Heptadecanoic acid itself is found in trace amounts in sources like ruminant fats and milk, as well as in some fish oils and marine organisms. atamanchemicals.com Its methyl ester, heptadecanoic acid methyl ester, has been utilized as an internal standard for the quantification of fatty acid methyl esters in human plasma. atamankimya.com
Biosynthesis and Metabolic Pathways
Enzymatic Formation and Biotransformation Mechanisms
The biotransformation of Methyl 17-hydroxyheptadecanoate is characterized by its interaction with specific microbial enzymes that recognize its unique structure.
Role as a Substrate for Specific Hydrolases (e.g., Lactonizing Lipase (B570770) from Pseudomonas nov. sp. 109)
This compound serves as a known substrate for lactonizing lipase produced by Pseudomonas nov. sp. 109. caymanchem.comchemicalbook.comlabchem.com.my This specific lipase catalyzes the synthesis of macrocyclic lactones from ω-hydroxy fatty acid esters. caymanchem.comchemicalbook.comglpbio.com The enzyme facilitates an intramolecular esterification, where the terminal hydroxyl group attacks the methyl ester carbonyl group, resulting in the formation of a large-ring lactone and the release of methanol (B129727). This biotransformation highlights a key metabolic fate for this compound in certain microorganisms, converting a linear ester into a cyclic structure.
Linkages to Polyhydroxyalkanoate (PHA) Metabolism
Polyhydroxyalkanoates (PHAs) are biopolyesters synthesized by various bacteria as carbon and energy storage materials. nih.govmdpi.com The metabolism of fatty acids is intrinsically linked to the synthesis of PHA monomers.
Contribution of Fatty Acid Metabolism to PHA Monomer Synthesis
The synthesis of PHA is closely tied to central carbon metabolism pathways. nih.gov In bacteria such as Pseudomonas species, fatty acid metabolism provides the necessary precursor molecules for PHA production through two primary routes. mdpi.com
β-Oxidation Pathway : When fatty acids are supplied as a carbon source, the β-oxidation cycle generates (R)-3-hydroxyacyl-CoA intermediates, which are the direct precursors for PHA synthase. mdpi.com This pathway is particularly important for producing medium-chain-length PHAs (mcl-PHAs). mdpi.com
De Novo Fatty Acid Biosynthesis : When bacteria are grown on sugars like glucose, the de novo fatty acid synthesis pathway is utilized. mdpi.com In this pathway, (R)-3-hydroxyacyl intermediates are diverted from fatty acid synthesis to PHA production. The enzyme acyl-ACP transacylase (encoded by the phaG gene) plays a crucial role in converting these intermediates from their acyl-carrier protein (ACP) form to the CoA form required by PHA synthase. mdpi.com
Identification within Medium-Chain-Length (MCL) Polyhydroxyalkanoate Polymers
The 17-carbon backbone of heptadecanoic acid allows for its incorporation into mcl-PHA polymers. Specifically, poly(3-hydroxyheptadecanoate), a polymer composed of C17 monomers, has been identified as a type of mcl-PHA. scribd.com This indicates that 17-hydroxyheptadecanoic acid, derived from its methyl ester, can be channeled into PHA synthesis, where it becomes a monomer unit in the polyester (B1180765) chain.
Pathways Involving Odd-Chain Fatty Acid Derivatives
This compound is a derivative of 17-hydroxyheptadecanoic acid, an odd-chain fatty acid (OCFA). The metabolism of OCFAs follows a distinct pathway compared to their even-chain counterparts. While even-chain fatty acids are degraded via β-oxidation exclusively to acetyl-CoA, the final round of β-oxidation of an OCFA yields propionyl-CoA in addition to acetyl-CoA. Research indicates that OCFAs like 17-hydroxyheptadecanoic acid can be converted into propionyl-CoA, which is an important intermediate that can enter the citric acid cycle, thereby contributing to cellular energy metabolism. Heptadecanoic acid itself is classified as a long-chain, odd-numbered fatty acid that is found naturally in trace amounts in the milk fat of ruminants. atamankimya.com
Investigational Approaches in Microbial Fermentation for Enhanced Biosynthesis
Microbial fermentation is a cornerstone technology for the production of biopolymers and fatty acids. Research is actively exploring the use of controlled fermentation conditions to enhance the biosynthesis of specific compounds. atamanchemicals.comatamanchemicals.com Genetically engineered microbial strains, such as modified Pseudomonas species, are being investigated for their potential to produce odd-chain fatty acids like heptadecanoic acid. atamanchemicals.comatamanchemicals.com The standard biotechnological process for producing related polymers like PHAs involves cultivating microorganisms in a nutrient-rich medium, followed by a fermentation step to encourage the accumulation of intracellular granules, which are then extracted and purified. mdpi.com These fermentation strategies, coupled with metabolic engineering of the microbial hosts, represent a promising approach for enhancing the biosynthesis of specific odd-chain fatty acid derivatives and their subsequent conversion into valuable bioproducts.
Chemical Synthesis and Derivatization Strategies
Laboratory-Scale Synthetic Routes for Methyl 17-Hydroxyheptadecanoate
The synthesis of ω-hydroxy fatty acid esters like this compound is not commonly undertaken on an industrial scale but is well-established in laboratory settings for research purposes. A primary route involves the chemical modification of precursor fatty acids or dicarboxylic acids.
One plausible synthetic strategy begins with a C17 dicarboxylic acid, heptadecanedioic acid. The synthesis would proceed via a two-step process:
Mono-esterification: Heptadecanedioic acid is reacted with methanol (B129727) under controlled conditions to selectively esterify one of the two carboxylic acid groups, yielding 17-methoxy-17-oxoheptadecanoic acid.
Selective Reduction: The remaining free carboxylic acid group is then selectively reduced to a primary alcohol. This can be achieved using reagents like borane (B79455) (BH₃) or by converting the carboxylic acid to an acid chloride followed by reduction with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Alternatively, synthesis can start from an ω-halogenated fatty acid ester. For instance, methyl 16-bromohexadecanoate can be used as a starting material. A Grignard reagent can be formed from this precursor, which is then reacted with a one-carbon electrophile like formaldehyde. This is followed by an acidic workup to yield the terminal hydroxyl group. While this method is effective, a more direct approach involves the reduction of the mono-methyl ester of the corresponding dicarboxylic acid.
A synthesis for a positional isomer, methyl 9-hydroxyheptadecanoate, has been documented, which involves the reaction of methyl 9-oxononanoate (B1257084) with an octyl Grignard reagent. nih.gov This highlights a general strategy where a keto-ester is reacted with an appropriate organometallic reagent to introduce the hydroxyl group and complete the carbon chain. nih.gov
Methodologies for the Preparation of Hydroxylated Fatty Acid Methyl Esters
The synthesis of hydroxylated fatty acid methyl esters (FAMEs) is a significant area of research, driven by their potential as biorenewable chemical building blocks. Various methodologies have been developed to introduce hydroxyl groups into the long hydrocarbon chains of fatty acids.
Oxidative cleavage is a powerful technique to convert unsaturated fatty acids into shorter-chain mono- and dicarboxylic acids, which can then be converted to hydroxy acids. bohrium.com This process breaks the carbon-carbon double bonds present in many vegetable and animal oils. bohrium.comrsc.org
Ozonolysis: This is a classic and highly effective method. An unsaturated fatty acid methyl ester (e.g., methyl oleate) is treated with ozone (O₃), which cleaves the double bond to form an ozonide intermediate. This intermediate is then worked up under reductive conditions (e.g., using zinc or dimethyl sulfide) to yield aldehydes. One of these aldehydes can then be reduced to a hydroxyl group, yielding a hydroxy fatty acid ester. For example, the ozonolysis of methyl oleate (B1233923) can produce methyl 9-oxononanoate, which can be subsequently reduced to methyl 9-hydroxynonanoate. nih.gov
Catalytic Cleavage: More sustainable methods utilize hydrogen peroxide (H₂O₂) or other oxidants in the presence of metal catalysts. researchgate.net Ruthenium (Ru) and tungsten (W) based catalysts are particularly effective. rsc.orguni-konstanz.deacs.org For instance, a system using H₂O₂, WO₃, and mesoporous SnO₂ has been shown to efficiently cleave methyl 9,10-epoxystearate (B1258512) into aldehydes with high yield and catalyst reusability. rsc.org These catalytic systems can operate under mild conditions and often without organic solvents, aligning with the principles of green chemistry. rsc.orgrsc.org
The table below summarizes key oxidative cleavage techniques.
Interactive Data Table: Oxidative Cleavage Techniques for FAMEs| Technique | Oxidant(s) | Catalyst | Precursor Example | Product Type(s) | Reference(s) |
|---|---|---|---|---|---|
| Ozonolysis | Ozone (O₃), followed by a reducing agent | None | Methyl Oleate | Aldehydes, Carboxylic Acids | nih.gov |
| Peroxide Cleavage | Hydrogen Peroxide (H₂O₂) | Tungsten-based (e.g., [PO₄[WO(O₂)₂]₄]³⁻) | Unsaturated FAMEs | Epoxides, Glycols, Carboxylic Acids | researchgate.net |
| Peroxide/Periodate Cleavage | Sodium Periodate (NaIO₄), N-methylmorpholine N-oxide | Ruthenium-based (e.g., Ru-Carbon) | Unsaturated FAMEs in Palm Oil | Dicarboxylic Acids (e.g., Azelaic Acid) | acs.org |
| "Release and Capture" System | Hydrogen Peroxide (H₂O₂) | WO₃ / SnO₂ | Methyl 9,10-Epoxystearate | Aldehydes | rsc.org |
Direct functionalization of the fatty acid chain without cleaving it is another important strategy. These methods introduce functional groups, which can include or be converted to hydroxyl groups.
Epoxidation and Ring Opening: The double bonds in unsaturated fatty acid methyl esters can be converted to epoxide rings using peroxy acids or hydrogen peroxide with a catalyst. mdpi.com These epoxides are valuable intermediates that can be hydrolyzed (ring-opened) under acidic or basic conditions to yield diols (two hydroxyl groups).
Isomerizing Functionalization: A significant challenge in fatty acid chemistry is functionalizing the terminal (ω) position, as the double bonds are typically located in the middle of the chain. acs.org Catalytic systems, often based on palladium or rhodium, can isomerize the internal double bond along the chain. uni-konstanz.deresearchgate.net Once the double bond reaches the terminal position, it can be selectively functionalized. Reactions like isomerizing methoxycarbonylation can introduce an ester group at the terminus, creating an α,ω-diester. researchgate.net While not a direct hydroxylation, these diesters are important difunctional monomers, and one ester group could potentially be reduced to an alcohol.
Synthesis of Structural Analogues and Modified Derivatives for Research Applications
This compound and its isomers serve as scaffolds for creating diverse structural analogues for research. By systematically modifying the structure, chemists can probe biological functions or develop new materials.
Varying Chain Length and Hydroxyl Position: A common strategy is to synthesize a homologous series of hydroxy fatty acids with varying chain lengths (e.g., C11, C13, C15, C17) or with the hydroxyl group at different positions along the chain. nih.gov This is crucial for structure-activity relationship (SAR) studies, for example, in the development of analogues of biologically active lipids like 9-PAHSA (9-palmitic acid-hydroxy-stearic acid). nih.gov
Esterification of the Hydroxyl Group: The terminal hydroxyl group is a convenient handle for further derivatization. It can be esterified with other fatty acids to create a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com Libraries of these compounds can be synthesized to explore their roles in metabolic regulation. mdpi.com
Conversion to Telechelic Diols: The ester group of a hydroxy fatty acid methyl ester can be reduced to a second hydroxyl group, creating a long-chain α,ω-diol. These hydroxyl telechelic building blocks, derived from sources like sunflower or castor oil, are valuable monomers for synthesizing bio-based polymers, such as thermoplastic polyurethanes (TPUs), with tunable properties. rsc.org
Role as an Intermediate in Broader Organic Synthesis
With its bifunctional nature—a methyl ester at one end and a hydroxyl group at the other—this compound is a valuable intermediate in organic synthesis. chemicalbook.comchemicalbook.com
Synthesis of Macrocyclic Lactones: The compound is a direct precursor for the synthesis of 17-heptadecanolide, a macrocyclic lactone. This intramolecular cyclization (lactonization) can be catalyzed by specific enzymes, such as lipases from Pseudomonas species. caymanchem.comchemicalbook.comchemsrc.com Macrocyclic lactones are of interest in the fragrance and flavor industry and as potential pharmaceuticals.
Precursor for Polymers: As mentioned, reduction of the ester group provides a C17 diol, a monomer that can be used in step-growth polymerization to produce polyesters and polyurethanes. rsc.org The long C17 aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer.
Synthesis of Chemical Probes: Hydroxy fatty acids and their esters are used as intermediates in the synthesis of sophisticated molecular tools for research. jst.go.jp For example, by incorporating a reporter group (like a radioactive isotope), they can be converted into probes for medical imaging techniques like Positron Emission Tomography (PET) to study fatty acid metabolism in real-time.
The versatility of this compound and related compounds ensures their continued importance as building blocks for creating complex molecules and advanced materials.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methodologies
Chromatography is a cornerstone for the analysis of fatty acid methyl esters (FAMEs), providing the necessary separation from other related compounds. The choice between gas and liquid chromatography depends on the volatility of the analyte and the complexity of the sample matrix.
Gas chromatography (GC) is a primary technique for the analysis of FAMEs due to their volatility and thermal stability. gcms.cz For compounds like Methyl 17-hydroxyheptadecanoate, a derivatization step to convert the parent fatty acid (17-hydroxyheptadecanoic acid) into its methyl ester is crucial. This process increases volatility and improves peak shape, leading to more accurate analytical data. gcms.cz
The separation in GC is achieved using capillary columns, which offer superior efficiency compared to older packed column technology. gcms.cz The choice of the stationary phase is critical for resolving complex mixtures.
Polar Columns : Cyano-columns are frequently used for FAME separation, capable of resolving positional and geometric (cis/trans) isomers with chain lengths from C8 to C28. nih.gov Columns with Carbowax-type (polyethylene glycol) stationary phases are also standard for analyzing saturated and unsaturated FAMEs. gcms.cz
Non-Polar Columns : Columns like DB-5 are also utilized in comprehensive analyses to study the retention patterns of FAMEs. uib.no
The analysis time can be optimized; for instance, a rapid GC-MS method using a short, polar cyano-column achieved a run time of 17.2 minutes for a wide range of FAMEs. nih.gov The combination of different column types can provide complementary information for the comprehensive profiling of fatty acids in a sample. uib.no
Table 1: Common GC Columns for FAME Analysis
| Column Type | Stationary Phase | Application |
|---|---|---|
| BPX70 | Cyanopropyl Polysiloxane | General FAME analysis, separation of isomers |
| DB-225 | 50% Cyanopropylphenyl Methylpolysiloxane | Analysis of cis/trans isomers |
| Carbowax (e.g., DB-WAX) | Polyethylene Glycol (PEG) | Analysis of saturated and unsaturated FAMEs |
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for analyzing fatty acids and their esters, especially those that are less volatile or thermally sensitive. An HPLC method with UV detection has been developed for the simultaneous determination of various FAMEs. scielo.briaea.org
For hydroxylated fatty acids, reversed-phase chromatography is a common approach. A method for long-chain fatty acids utilized a C8 reversed-phase column with a water-methanol gradient. nih.gov To improve chromatographic behavior and ionization, an ion-pairing agent such as tributylamine (B1682462) can be added to the mobile phase. nih.gov LC methods are particularly advantageous for analyzing complex biological samples where minimal sample preparation is desired and for compounds that are not amenable to the high temperatures of GC. theses.cz
HPLC methods can be validated for repeatability, linearity, and sensitivity, and have been successfully compared with official GC-FID methods for FAME determination in various oil samples. scielo.brresearchgate.net
Mass Spectrometry (MS) for Structural Elucidation and Precise Quantification
Mass spectrometry, often coupled with a chromatographic separation technique, is an indispensable tool for the structural confirmation and precise quantification of analytes.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful and frequently used method for the determination of FAMEs. nih.gov It combines the high-resolution separation of GC with the sensitive and specific detection of MS. While Flame Ionization Detection (FID) is common, it does not allow for the use of stable isotopes for metabolic profiling, a capability that GC-MS provides. nih.gov
In GC-MS analysis, FAMEs are identified based on their characteristic mass spectra and retention times. researchgate.net For complex samples where peaks may overlap, such as C20:2 (n-6) and C21:0, selected ion monitoring (SIM) can be used to resolve the individual components. nih.gov The SIM technique enhances sensitivity and specificity by monitoring only a few selected m/z values characteristic of the analyte, improving the signal-to-noise ratio. researchgate.net Chemical ionization (CI) can also be used as an alternative to electron impact (EI) ionization, which is particularly useful for determining the molecular weights of polyunsaturated FAMEs that may be difficult to ascertain with EI-MS. nih.gov
A recent development allows for the simultaneous analysis of free fatty acids and their methyl esters in a single run by using isotope-labeling derivatization with deuterated methanol (B129727), followed by GC–MS/MS analysis in multiple reaction monitoring (MRM) mode. chromatographyonline.com This targeted approach enhances sensitivity and quantitative precision. chromatographyonline.com
Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) is a state-of-the-art technique for analyzing complex mixtures containing non-volatile or thermally labile compounds like hydroxylated fatty acids. nih.gov This method is well-suited for tracer studies of fatty acid metabolism. nih.gov
Fatty acids from C14 to C36 can be separated and analyzed using a C8 reversed-phase column and ionized by electrospray. nih.gov The mass spectrometer, often an Orbitrap, is typically operated in negative ion mode for fatty acid analysis. nih.gov LC-MS is advantageous as it often does not require derivatization of the analyte. theses.cz However, derivatization of the carboxylic acid group can be employed to reverse the charge, allowing for detection in positive ion mode and thereby increasing sensitivity. mdpi.com LC-MS/MS techniques, such as those using multiple reaction monitoring (MRM), further reduce random noise and enhance sensitivity for detecting compounds in complex biological matrices. theses.czresearchgate.net
Spectroscopic Analysis in Elucidating Related Hydroxy Fatty Acid Structures (e.g., NMR, IR)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical information about the molecular structure of fatty acids and their esters.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. scispace.com In ¹H-NMR spectra of saturated FAMEs like methyl stearate, characteristic signals include:
A strong singlet at ~3.7 ppm corresponding to the methyl ester protons. aocs.org
A triplet at ~2.35 ppm for the methylene (B1212753) group alpha to the carbonyl group (C2). aocs.org
A multiplet around 1.65 ppm for the C3 methylene protons. aocs.org
A large signal between 1.3-1.4 ppm for the bulk of the methylene chain protons. aocs.org
A triplet at ~0.88 ppm for the terminal methyl group. aocs.org
For a hydroxy fatty acid methyl ester like this compound, the presence of the hydroxyl group would introduce additional signals and splitting patterns. A proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a distinct multiplet, and the protons of the adjacent methylene group would also be affected. ¹³C-NMR provides further detail on the carbon skeleton. Advanced 2D-NMR techniques like COSY and HSQC can establish connectivity between protons and carbons, confirming the exact position of the hydroxyl group. magritek.com
Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. For FAMEs, key absorption bands are observed for:
The C=O (carbonyl) stretch of the ester group, typically around 1740 cm⁻¹. spectra-analysis.com
C-H stretching vibrations just below 3000 cm⁻¹.
C-O stretching vibrations.
For this compound, a broad absorption band characteristic of the O-H (hydroxyl) stretch would also be present, typically in the region of 3200-3600 cm⁻¹. FTIR spectroscopy is a valuable technique for analyzing the composition of FAMEs and has been used to assess the quality of biodiesel. pjoes.com
Table 2: Key Spectroscopic Data for FAME Functional Groups
| Technique | Functional Group | Characteristic Signal/Frequency |
|---|---|---|
| ¹H-NMR | Ester Methyl (COOCH₃) | ~3.7 ppm (singlet) |
| ¹H-NMR | Methylene α to C=O (-CH₂CO) | ~2.35 ppm (triplet) |
| ¹H-NMR | Terminal Methyl (-CH₃) | ~0.88 ppm (triplet) |
| IR | Ester Carbonyl (C=O) | ~1740 cm⁻¹ |
Utilization as a Biochemical Research Standard and Internal Standard in Lipid Analysis
In the intricate field of lipidomics, the accurate quantification of lipid species is paramount. This compound, a C17 odd-chain hydroxy fatty acid methyl ester, serves as a valuable tool for researchers. Its utility stems from its structural uniqueness, making it an ideal internal standard for mass spectrometry and chromatography-based lipid analysis.
Odd-chain fatty acids are not commonly synthesized de novo in high abundance in most mammalian systems. This characteristic makes their exogenous introduction as internal standards a reliable method for correcting variations during sample preparation and analysis. The presence of a hydroxyl group on the fatty acid chain adds another layer of specificity, allowing it to be a more suitable standard for the analysis of hydroxylated fatty acids, a class of lipids with diverse biological roles.
The primary application of this compound as an internal standard involves its addition to a biological sample at a known concentration at the beginning of the analytical workflow. As the sample undergoes extraction, derivatization, and analysis, any losses or variations in instrument response will affect both the endogenous lipids and the added standard. By comparing the signal of the analytes to that of the internal standard, researchers can accurately quantify the concentration of the lipids of interest.
Key Attributes of this compound as an Internal Standard:
| Attribute | Significance in Lipid Analysis |
| Odd-Chain Length | Minimizes interference from naturally abundant even-chain fatty acids in biological samples. |
| Hydroxyl Group | Provides a structural similarity to endogenous hydroxylated fatty acids, making it a more representative standard for this lipid class. |
| Chemical Stability | Exhibits stability throughout the analytical process, ensuring consistent recovery. |
| Distinct Mass | Possesses a unique mass-to-charge ratio, allowing for clear identification and quantification by mass spectrometry. |
Applications in Analytical Quality Control and Research Standards Programs
The reliability of analytical measurements in lipidomics is underpinned by robust quality control (QC) measures and the use of well-characterized reference materials. While not as commonly cited as its non-hydroxylated counterpart, Methyl heptadecanoate, this compound plays a role in specialized analytical quality control and research standards programs focused on hydroxylated fatty acids.
In a research setting, laboratories often develop their own in-house quality control materials. These materials, which are typically pooled biological samples, are spiked with known amounts of standards like this compound. By analyzing these QC samples alongside experimental samples, researchers can monitor the performance of their analytical methods over time, ensuring consistency and accuracy.
Furthermore, the availability of purified this compound as a research-grade standard from commercial suppliers allows for its use in the validation of new analytical methods for hydroxylated fatty acids. This includes assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
While it may not be a component of large-scale, commercially available certified reference material (CRM) panels for general fatty acid analysis, its importance lies in more targeted research applications. For instance, in studies investigating metabolic pathways involving fatty acid hydroxylation, this compound can serve as a critical reference point for the identification and quantification of novel hydroxylated lipid species.
Summary of Applications in Quality Control and Standards Programs:
| Application | Role of this compound |
| In-house Quality Control | Spiked into pooled samples to monitor analytical performance and ensure data consistency. |
| Method Validation | Used as a reference standard to validate the accuracy, precision, and other performance characteristics of new analytical methods for hydroxylated fatty acids. |
| Specialized Research | Serves as a benchmark for the identification and quantification of specific hydroxylated fatty acids in targeted lipidomics studies. |
Biochemical and Cellular Interactions
Investigations into its Role in Lipid Metabolism Research Models
Methyl 17-hydroxyheptadecanoate and its corresponding free fatty acid are utilized in research to understand the metabolism of specific lipid classes. As an odd-numbered, long-chain fatty acid, 17-OH-HA follows metabolic routes that differ slightly from their more common even-chained counterparts.
Research indicates that odd-chain fatty acids like 17-OH-HA are generally less favored as substrates for β-oxidation when compared to even-chain fatty acids. The metabolism of 17-OH-HA can result in the formation of propionyl-CoA, an important intermediate that subsequently enters the citric acid cycle, playing a role in cellular energy metabolism. Another relevant metabolic route is ω-oxidation, a process that typically occurs in the smooth endoplasmic reticulum. caymanchem.com This pathway has been investigated as a potential therapeutic target for conditions like X-linked adrenoleukodystrophy, a disorder marked by the accumulation of very long-chain fatty acids. caymanchem.com
The methyl ester form, this compound, serves as a useful tool in lipidomics, often employed as an internal standard for the quantitative analysis of medium to long-chain ω-hydroxy fatty acids. caymanchem.com Furthermore, the parent compound has been modified for specific research applications. For instance, a radiolabeled version, 17-¹¹C-heptadecanoic acid, was developed to trace and measure myocardial fatty acid metabolism using Positron Emission Tomography (PET). nih.gov Studies in isolated rat hearts and intact dogs showed that its clearance from the myocardium was comparable to that of 1-¹¹C-palmitate, validating its potential as a tracer for identifying defects in fatty acid oxidation. nih.gov
| Research Model | Compound Form | Key Findings |
| Myocardial Metabolism | 17-¹¹C-heptadecanoic acid | Used as a PET tracer to evaluate myocardial fatty acid uptake and efflux; demonstrated potential for identifying defects in fatty acid oxidation. nih.gov |
| General Lipid Metabolism | 17-hydroxyheptadecanoic acid | Identified as a substrate for β-oxidation (leading to propionyl-CoA) and ω-oxidation. caymanchem.com |
| Lipidomics Analysis | This compound | Employed as an internal standard for the quantification of ω-hydroxy fatty acids. caymanchem.com |
Functional Characterization as a Substrate or Inhibitor in Enzymology Studies
This compound and its parent acid have been characterized in several enzymology studies, primarily as substrates for various enzymes.
One of the notable enzymatic reactions involving this compound is its use as a substrate for a lactonizing lipase (B570770) from Pseudomonas nov. sp. 109. chemicalbook.comglpbio.comcaymanchem.com This enzyme catalyzes the intramolecular esterification (lactonization) of ω-hydroxy fatty acid esters to produce macrocyclic lactones. caymanchem.com
The parent acid, 17-hydroxyheptadecanoic acid, is known to interact with key enzymes in fatty acid synthesis, such as fatty acid synthase and acetyl-CoA carboxylase. In plant biochemistry, an acyl-coenzyme A (CoA)-dependent acyl-transferase from Arabidopsis thaliana, known as Deficient in Cutin Ferulate (DCF), was shown to use ω-hydroxy fatty acids as acyl acceptors. oup.comnih.gov While the enzyme displayed a preference for 16-hydroxy-palmitic acid, it also demonstrated activity, albeit lower, with C17 ω-hydroxy fatty acids. oup.com This reaction is crucial for the feruloylation of cutin monomers, which are essential components of the plant cuticle. oup.comnih.gov Additionally, the enzyme CYP4V2 has been identified as a fatty acid ω-hydroxylase, highlighting a class of enzymes responsible for the terminal hydroxylation of fatty acids. caymanchem.com
| Enzyme | Compound Form | Role of Compound | Outcome |
| Lactonizing Lipase (Pseudomonas sp.) | This compound | Substrate | Catalyzes the synthesis of macrocyclic lactones. chemicalbook.comglpbio.comcaymanchem.com |
| Fatty Acid Synthase / Acetyl-CoA Carboxylase | 17-hydroxyheptadecanoic acid | Interacting Molecule | Influences pathways related to lipid metabolism. |
| Deficient in Cutin Ferulate (DCF) (Arabidopsis thaliana) | 17-hydroxyheptadecanoic acid | Acyl Acceptor | Lower activity substrate for the transfer of ferulate to form cutin polymer components. oup.com |
Interactions with Cellular Components and Lipid Bilayers
The structural characteristics of ω-hydroxy fatty acids, including their chain length, influence their integration and function within cellular structures like lipid bilayers. These molecules are integral components of complex lipids that play critical structural and signaling roles.
A significant role for ω-hydroxy very-long-chain fatty acids is their acylation to ceramides, forming ω-hydroxyacylceramides. These lipids are vital for the skin's barrier function, preventing water loss. caymanchem.com In certain skin conditions, such as atopic dermatitis, there is a marked deficiency of these specific ceramides. This deficiency is believed to contribute significantly to the compromised permeability barrier observed in the disease. caymanchem.com
While not a direct interaction of this compound, a related isomer, Iso-3-hydroxyheptadecanoic acid, has been identified as a major constituent of the lipopolysaccharide (LPS) in the outer membrane of the bacterium Porphyromonas gingivalis. frontiersin.org In this organism, the isomer accounts for approximately 60% of the total fatty acid profile of the LPS, underscoring the importance of hydroxylated C17 fatty acids in the structural integrity of major cellular components in certain species. frontiersin.org
Biological Activity Assessment in In Vitro Systems
In vitro studies have been conducted to assess the biological activity of 17-hydroxyheptadecanoic acid and its derivatives, revealing potential cytotoxic and antimicrobial properties.
The parent compound, 17-OH-HA, has demonstrated cytotoxic effects against various cell lines. Notably, it has shown selective cytotoxicity against WI38 human fibroblasts, suggesting potential for further investigation in cancer research. Studies have also found that 17-OH-HA can induce apoptosis in several types of cancer cells through mitochondrial pathways, leading to anti-proliferative effects. In addition to its effects on mammalian cells, extracts containing 17-OH-HA have displayed significant antimicrobial activity, particularly against Gram-positive bacteria, while showing minimal hemolytic effects on red blood cells.
Isomers of the compound have also been studied. For example, new cerebrosides isolated from the Red Sea cucumber Holothuria spinifera, which contain methyl-2-hydroxyheptadecanoate as part of their structure, have been reported to possess cytotoxic activities. mdpi.com
| In Vitro System | Compound/Derivative | Observed Biological Activity |
| WI38 Human Fibroblasts | 17-hydroxyheptadecanoic acid | Selective cytotoxicity. |
| Various Cancer Cell Lines | 17-hydroxyheptadecanoic acid | Anti-proliferative effects via induction of apoptosis. |
| Gram-positive Bacteria | Extracts containing 17-hydroxyheptadecanoic acid | Significant antimicrobial activity. |
| Cancer Cell Lines | Cerebrosides containing methyl-2-hydroxyheptadecanoate | Cytotoxic activity. mdpi.com |
Applications in Academic and Industrial Research
Utility in Microbiology for Bacterial Culture Characterization and Identification
The analysis of cellular fatty acid composition is a cornerstone of microbial chemotaxonomy, providing a stable and reproducible "fingerprint" for identifying and characterizing bacterial species. The standard method, known as Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME), involves saponifying cellular lipids, methylating the released fatty acids to increase their volatility, and analyzing the resulting FAMEs by gas chromatography. gcms.cz
Within this framework, long-chain hydroxy fatty acids and their methyl esters, including Methyl 17-hydroxyheptadecanoate, serve as important biomarkers. Short-chain hydroxy acids are often characteristic of the lipopolysaccharides (LPS) in Gram-negative bacteria, while other, including long-chain, fatty acids are found across a wide range of bacteria. gcms.cz The presence and relative abundance of specific FAMEs, such as this compound, contribute to a unique profile that is compared against established microbial libraries for identification. gcms.cz
Recent advancements in sequencing technologies also highlight the importance of understanding bacterial biochemistry. For instance, investigating bacterial methylation profiles provides crucial information about DNA modifications that can influence virulence and other key bacterial functions. biorxiv.org While not a direct analysis of FAMEs, this area of research underscores the detailed biochemical investigation common in modern microbiology, where every unique cellular component can be a piece of the puzzle.
Table 1: Role of Fatty Acid Methyl Esters (FAMEs) in Bacterial Identification
| Analytical Step | Description | Relevance of Hydroxy FAMEs |
| Saponification | Strong base is used to release fatty acids from cellular lipids (e.g., phospholipids, lipopolysaccharides). gcms.cz | Frees the precursor 17-hydroxyheptadecanoic acid from the lipid structure. |
| Methylation | An acidic methanol (B129727) solution is used to convert the free fatty acids into their corresponding methyl esters. gcms.cz | Creates this compound for analysis. |
| Extraction | The FAMEs are extracted into an organic solvent phase. gcms.cz | Isolates the FAMEs, including this compound, for injection into the GC. |
| GC Analysis | The FAME mixture is separated by gas chromatography, and peaks are identified and quantified. gcms.cz | The retention time and peak area of this compound contribute to the unique microbial fingerprint. |
Contributions to Food Science Research and Analytical Assessments
In food science, the accurate analysis of lipid components is critical for quality control, authenticity verification, and safety assessment. Fatty acid methyl esters are central to the analytical workflows used to study the fatty acid profiles of food products. This compound can be used in this context, often as an internal or external standard for chromatographic techniques due to its high purity. larodan.com
Its application is particularly relevant in the analysis of complex food matrices where endogenous lipids are abundant. The unique structure of a ω-hydroxy fatty acid ester makes it unlikely to be present in high concentrations in common food products, rendering it an effective standard for quantification of other fatty acids. It has been listed as a chemical reagent available for food safety testing, indicating its role in the development of robust analytical methods. echemi.comswisslabs.eu Research published in journals such as the Journal of Agricultural and Food Chemistry often involves the detailed characterization of food components, a process where such standards are indispensable. unesp.brresearchgate.net
Table 2: Analytical Applications in Food Science
| Application Area | Role of this compound | Analytical Technique(s) |
| Lipid Profiling | Serves as a high-purity reference compound or internal standard. | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) |
| Food Authenticity | Helps in the precise quantification of fatty acids to verify the origin or composition of fats and oils. | GC-FID, GC-MS |
| Food Safety | Used as a reagent in the development and validation of methods for detecting contaminants or specific lipid profiles. echemi.com | Various chromatographic and spectroscopic methods. |
Potential as a Building Block or Monomer in Materials Science (e.g., for Biopolymer Synthesis)
There is significant research interest in using renewable bio-based materials, such as fatty acids and their derivatives, as monomers for the synthesis of biopolymers. researchgate.net Polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms, are a prime example. The monomeric composition of these PHAs can be controlled by providing specific carbon sources during bacterial fermentation. cnr.it
Research has demonstrated that feeding various long-chain fatty acids to bacteria like Pseudomonas aeruginosa can lead to the incorporation of corresponding hydroxy fatty acid monomers into the resulting PHA polymer. cnr.it For instance, studies have identified the incorporation of monomers like methyl-3-hydroxyheptadecanoate when odd-chain fatty acids are used as the carbon source. cnr.itsci-hub.box
While the 3-hydroxy isomer is more commonly incorporated into PHAs, the potential for using ω-hydroxy fatty acid esters like this compound as a specialty monomer exists. Its terminal hydroxyl group and ester group provide two reactive sites for polycondensation reactions, potentially leading to the formation of novel polyesters or other polymers with unique properties. This makes it a target for research into new biomaterials. bldpharm.comscribd.com
Table 3: Comparison of Related Monomers in PHA Synthesis
| Monomer | Typical Position in PHA | Polymer Type | Significance |
| Methyl 3-hydroxyheptadecanoate | Direct monomer incorporated into the polymer chain. cnr.itsci-hub.box | Hetero-polymer PHA | Found in PHAs produced by bacteria fed with specific odd-chain fatty acids. cnr.it |
| This compound | Potential specialty monomer for synthetic polymers. | Polyester (B1180765) (theoretical) | The terminal hydroxyl group offers potential for creating linear polymers through polycondensation. |
Development and Application as a Research Tool in Life Science Investigations
Beyond its role in analytical chemistry and materials science, this compound serves as a specific tool in life science research. It is classified as a biochemical for research use only, intended for in vitro studies rather than for human or veterinary applications. caymanchem.commybiosource.com
A key application is its use as a substrate for studying enzyme activity. For example, it has been identified as a substrate for a lactonizing lipase (B570770) from Pseudomonas nov. sp. 109. This enzyme catalyzes the synthesis of macrocyclic lactones, and this compound is used to assay this specific enzymatic activity. caymanchem.com This makes it a valuable reagent for researchers investigating lipid metabolism, enzyme kinetics, and the biosynthesis of complex lipids. caymanchem.commybiosource.com Its high purity (typically >98%) and stability when stored properly ensure reproducible results in these sensitive biological assays. larodan.comcaymanchem.com
Q & A
Q. How is Methyl 17-hydroxyheptadecanoate validated as an internal standard in omega-hydroxy fatty acid quantification?
this compound is structurally analogous to medium- to long-chain omega-hydroxy fatty acids, making it ideal for calibration in lipidomic analyses. Its high purity (>98% by TLC/GC) and solubility in organic solvents (chloroform, ethanol) ensure minimal interference during chromatographic separation. Researchers should validate its retention time and recovery rates against target analytes using GC-MS or LC-MS, ensuring linearity across expected physiological concentrations .
Q. What analytical methods are used to confirm the purity and stability of this compound?
Purity is typically assessed via TLC (hexane/ethyl ether, 60:40) and GC with flame ionization detection. Stability is ensured by storing the compound at room temperature in anhydrous conditions to prevent ester hydrolysis. Periodic re-analysis using NMR (e.g., H and C) can confirm structural integrity, while mass spectrometry verifies molecular weight (300.47 g/mol) .
Q. What are the key considerations for synthesizing high-purity this compound?
Synthesis requires esterification of 17-hydroxyheptadecanoic acid with methanol under acid catalysis. Critical steps include:
- Purification via silica gel chromatography to remove unreacted fatty acids.
- Solvent selection (e.g., ethyl ether for recrystallization) to enhance yield.
- Monitoring reaction progress with TLC to minimize byproducts like oligolactones .
Advanced Research Questions
Q. How can researchers design experiments to study CYP4V2-mediated omega-hydroxylation of this compound?
Use human liver microsomes or recombinant CYP4V2 isoforms incubated with NADPH cofactors. Optimize incubation time (e.g., 30–60 minutes) and substrate concentration (10–100 µM). Quantify hydroxylated products via LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Include controls with CYP4V2 inhibitors (e.g., ketoconazole) to confirm enzyme specificity .
Q. What methodologies assess the role of this compound in skin barrier dysfunction models?
In vitro keratinocyte models deficient in omega-hydroxy ceramides can be supplemented with the compound to evaluate barrier recovery. Techniques include:
Q. How can enzymatic lactonization of this compound be optimized for macrocyclic lactone production?
Use lipases (e.g., Candida antarctica) in non-polar solvents (e.g., hexane) at 45–60°C to favor intramolecular esterification. Monitor lactone formation via H NMR (disappearance of -OH proton at δ 1.5–2.0 ppm). Adjust substrate-to-enzyme ratios (e.g., 1:10 w/w) and reaction time (24–48 hours) to maximize yield. Compare efficiency across enzyme sources (e.g., bacterial vs. fungal lipases) .
Data Contradiction and Methodological Challenges
Q. How should discrepancies in reported enzymatic lactonization yields be resolved?
Contradictions often arise from differences in enzyme activity assays or substrate preparation. Standardize protocols by:
Q. What controls are essential when studying this compound in metabolic pathways?
Include:
- Solvent controls (e.g., chloroform) to rule out artifactual oxidation.
- Heat-inactivated enzyme controls to confirm catalytic activity.
- Isotope-labeled internal standards (e.g., C-methyl variants) for precise quantification in complex matrices .
Experimental Design and Reproducibility
Q. How can researchers ensure reproducibility in omega-hydroxy fatty acid studies using this compound?
Document batch-specific purity (TLC/GC), storage conditions (room temperature, desiccated), and solvent preparation (HPLC-grade chloroform). Share raw chromatographic data and NMR spectra in supplementary materials to enable cross-lab validation .
Q. What statistical approaches address variability in skin barrier restoration assays?
Use mixed-effects models to account for donor-specific variability in keratinocyte cultures. Apply Bonferroni correction for multiple comparisons when testing dose-dependent effects of this compound on TEWL or ceramide levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
